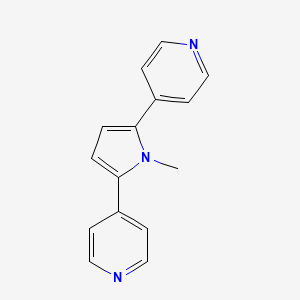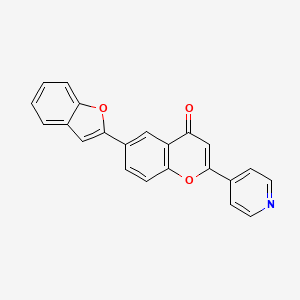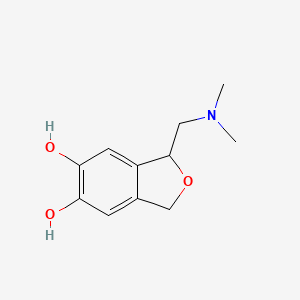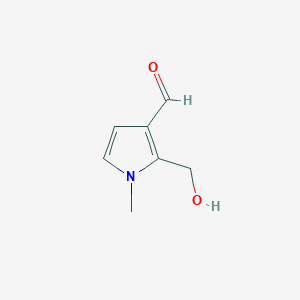
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a hydroxymethyl group and a carbaldehyde group attached to the pyrrole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The resulting intermediate is then oxidized to form the carbaldehyde group. This process typically requires the use of catalysts such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as employing eco-friendly reagents and solvents, is also emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form a primary alcohol.
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation: Formation of 2-(carboxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde.
Reduction: Formation of 2-(hydroxymethyl)-1-methyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The hydroxymethyl and carbaldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .
類似化合物との比較
Similar Compounds
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group and an aldehyde group, but with a furan ring instead of a pyrrole ring.
Pyrrolone and Pyrrolidinone Derivatives: Compounds with similar pyrrole-based structures but different functional groups.
Uniqueness
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of functional groups and its pyrrole ring structure. This combination imparts distinct reactivity and potential biological activities that are not observed in similar compounds .
特性
CAS番号 |
62501-64-8 |
|---|---|
分子式 |
C7H9NO2 |
分子量 |
139.15 g/mol |
IUPAC名 |
2-(hydroxymethyl)-1-methylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-8-3-2-6(4-9)7(8)5-10/h2-4,10H,5H2,1H3 |
InChIキー |
BYGFXZUDVISMDK-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=C1CO)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


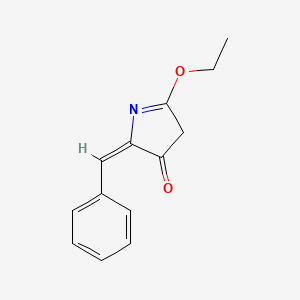
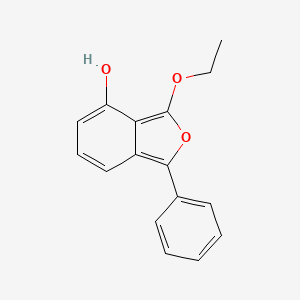
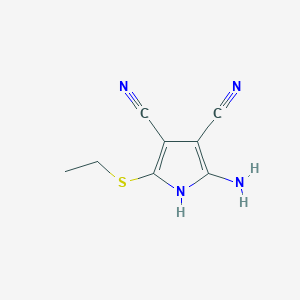
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)
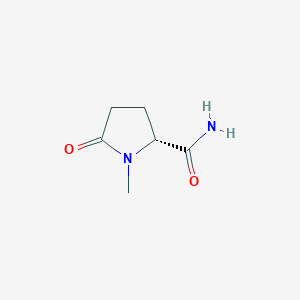
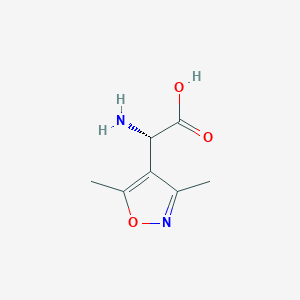
![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
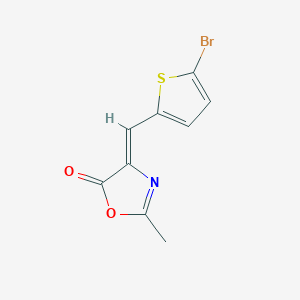
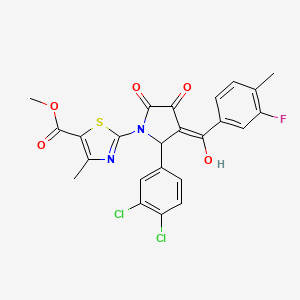
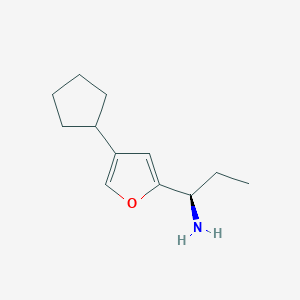
![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)
